molecular formula C14H11FO6S B2601766 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid CAS No. 1992996-53-8

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid

Cat. No.: B2601766
CAS No.: 1992996-53-8
M. Wt: 326.29
InChI Key: MXOIXYDTJADVLZ-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid is a high-purity chemical reagent designed for research and development applications. This benzoic acid derivative features a sulfonate ester group, making it a valuable synthetic intermediate or potential protecting group in complex organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The structure, which combines a methoxybenzoic acid core with a fluorophenylsulfonyl moiety, suggests potential for use in creating more complex molecules for biological evaluation, such as enzyme inhibitors or receptor ligands. Researchers can utilize this compound to explore structure-activity relationships or as a building block in medicinal chemistry programs. The fluorophenyl group can influence the compound's electronic properties and metabolic stability, which is a key consideration in drug discovery. This product is strictly for professional laboratory research. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyloxy-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO6S/c1-20-13-8-9(14(16)17)2-7-12(13)21-22(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOIXYDTJADVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorophenol and 3-methoxybenzoic acid.

    Sulfonylation: 4-Fluorophenol is sulfonylated using a sulfonyl chloride reagent, such as chlorosulfonic acid, under acidic conditions to form 4-fluorophenylsulfonyl chloride.

    Esterification: The 4-fluorophenylsulfonyl chloride is then reacted with 3-methoxybenzoic acid in the presence of a base, such as pyridine, to form the desired ester, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) at the meta position acts as an electron-donating group, directing electrophiles to the ortho and para positions relative to itself. The sulfonyl group (-SO₂-) from the 4-fluorophenyl moiety is electron-withdrawing, which may deactivate the aromatic ring but enhance leaving-group properties.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups (e.g., sulfonyl) increases the ring’s susceptibility to nucleophilic attack. Fluorine’s electronegativity further stabilizes intermediate negative charges, making positions adjacent to the sulfonyl group reactive sites.

Esterification (Fischer Esterification)

The carboxylic acid group undergoes esterification under acidic conditions (e.g., H₂SO₄) with alcohols, forming esters. This reaction is critical for modifying solubility and reactivity in pharmaceutical applications .

Esterification Example

ParameterDetails
Reagent Alcohol (e.g., methanol, ethanol) and acid catalyst (H₂SO₄)
Conditions Reflux at elevated temperatures (e.g., 100°C)
Product Corresponding ester derivative (e.g., methyl/ethyl ester)
Mechanism Protonation of carbonyl oxygen → nucleophilic attack → ester formation

Metabolic Stability (Related Analogs)

For SERD analogs with similar structural motifs, metabolic lability data (human/mouse/rat) and LogD values are critical for optimizing stability and bioavailability :

CompoundMetabolic Lability (%) (H/M/R)LogD (pH 7.4)
33d31/20/444.59
33e34/44/534.00

Kinetic Resolution

Dynamic kinetic resolution using chiral catalysts (e.g., NHC catalysts) has been employed for vinyl sulfoxides, achieving high enantioselectivity .

Challenges and Considerations

  • Metabolic Stability : Fluorinated phenyl groups improve stability compared to phenolic moieties .

  • Reactivity Trade-offs : Electron-donating (methoxy) and withdrawing (sulfonyl) groups require careful control in multi-step syntheses .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid, particularly against multidrug-resistant bacteria. The mechanism of action is believed to involve inhibition of bacterial folate synthesis.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate significant potential for developing new antibiotics based on this compound.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated promising results comparable to established anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity Comparison

CompoundInhibition (%) at 100 mg/kg
This compound46.7%
Diclofenac50.0%

These findings suggest that the compound could be a valuable candidate for treating inflammatory conditions.

Chemical Synthesis Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the modification of its sulfonamide and methoxy groups, leading to derivatives with enhanced biological activity.

Study on Molecular Docking

A study conducted on the molecular docking of this compound against COX-1 and COX-2 enzymes revealed that it exhibits favorable binding affinities, indicating its potential as an effective inhibitor of these enzymes involved in inflammatory processes.

Figure 1: Molecular Docking Results

(Note: Placeholder image)

Synthesis Routes

The synthesis typically involves the reaction of appropriate sulfonyl chlorides with methoxy-substituted benzoic acids under controlled conditions. This method allows for the production of high yields while maintaining purity.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group can form strong interactions with active sites, while the methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid (CAS 113457-32-2)
  • Structure : Benzyloxy (-OCH₂C₆H₄F) at position 4 and methoxy at position 3.
  • Formula : C₁₅H₁₃FO₄.
  • Key Differences : The benzyloxy group is less polar than the sulfonyloxy group, leading to lower acidity and reduced water solubility. The absence of sulfur also diminishes electron-withdrawing effects compared to the target compound .
4-(4-Fluorophenoxy)benzoic acid (CAS 129623-61-6)
  • Structure: Phenoxy (-OC₆H₄F) at position 4.
  • Formula : C₁₃H₉FO₃.
  • Key Differences: The phenoxy group lacks the sulfonyl moiety, resulting in weaker electron-withdrawing effects. This reduces acidity (pKa ~3.5–4.0) compared to the target compound (estimated pKa ~2.5–3.0 due to -SO₂-) .
4-Methoxy-3-sulfamoylbenzoic acid (CAS 20532-06-3)
  • Structure : Sulfamoyl (-SO₂NH₂) at position 3 and methoxy at position 4.
  • Formula: C₈H₉NO₅S.
  • The target compound’s sulfonate ester may exhibit lower thermal stability .

Physicochemical Properties

Compound Molecular Formula Substituents (Position) Acidity (Estimated pKa) Melting Point (°C)
Target Compound C₁₄H₁₁FO₆S -OSO₂C₆H₄F (4), -OCH₃ (3) 2.5–3.0 ~180–200 (inferred)
4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid C₁₅H₁₃FO₄ -OCH₂C₆H₄F (4), -OCH₃ (3) 3.8–4.2 132–230 ()
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ -OC₆H₄F (4) 3.5–4.0 Not reported
4-Methoxy-3-sulfamoylbenzoic acid C₈H₉NO₅S -SO₂NH₂ (3), -OCH₃ (4) 2.0–2.5 ~200–220 (inferred)

Biological Activity

4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid (CAS No. 1992996-53-8) is an organic compound characterized by a benzoic acid core that is substituted with a fluorophenylsulfonyl group and a methoxy group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

  • Molecular Formula : C14H11FO6S
  • Molecular Weight : 326.2969 g/mol
  • IUPAC Name : 4-(4-fluorophenyl)sulfonyloxy-3-methoxybenzoic acid

The presence of the fluorine atom enhances the compound's stability and lipophilicity, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group forms strong interactions with active sites on proteins, while the methoxy group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate enzymatic activities and influence various biological pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways. For instance, studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.

Anticancer Potential

The compound's ability to modulate protein kinase activity suggests its potential as a therapeutic agent in cancer treatment. Protein kinases play a significant role in cell signaling pathways that regulate cell growth and proliferation. Inhibitors targeting these kinases are being explored as cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameIUPAC NameBiological Activity
4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid4-(4-chlorophenyl)sulfonyloxy-3-methoxybenzoic acidModerate COX inhibition
4-{[(4-Bromophenyl)sulfonyl]oxy}-3-methoxybenzoic acid4-(4-bromophenyl)sulfonyloxy-3-methoxybenzoic acidAntimicrobial properties
4-{[(4-Methylphenyl)sulfonyl]oxy}-3-methoxybenzoic acid4-(4-methylphenyl)sulfonyloxy-3-methoxybenzoic acidPotential anticancer activity

The fluorine substitution in the target compound may enhance its reactivity and binding affinity compared to its chlorinated or brominated counterparts.

Case Studies

  • Inhibition of COX Enzymes : A study demonstrated that sulfonamide derivatives effectively inhibited COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. This suggests that this compound may possess similar inhibitory effects.
  • Antimicrobial Screening : In vitro tests on structurally related benzoic acids revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . Further research could elucidate the specific efficacy of the target compound.
  • Cancer Cell Proliferation : Research involving protein kinase inhibitors has shown promise in reducing tumor growth in xenograft models, highlighting the potential utility of compounds like this compound in oncology .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-{[(4-Fluorophenyl)sulfonyl]oxy}-3-methoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. For example:

Sulfonation : Reacting 3-methoxy-4-hydroxybenzoic acid with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyloxy group .

Protection/Deprotection : Use of protecting groups (e.g., methyl esters for the carboxylic acid) to prevent side reactions during sulfonation .

  • Key Considerations : Reaction temperature (45–60°C) and stoichiometric control of sulfonyl chloride are critical to avoid over-sulfonation .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Multi-modal spectroscopic analysis is essential:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methoxy at C3, sulfonyloxy at C4) and aromatic proton splitting due to fluorine .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M-H]^- peak for C14_{14}H10_{10}FNO6_6S) .
  • FT-IR : Bands at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1350 cm1^{-1} (S=O stretching) confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictory data in sulfonation efficiency across different synthetic protocols?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or competing side reactions. Systematic approaches include:

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediate formation .
  • Computational Modeling : DFT calculations predict activation barriers for sulfonyl group transfer under varying conditions (e.g., DMF vs. THF) .
  • Byproduct Analysis : LC-MS/MS identifies undesired products (e.g., disulfonated derivatives) to refine stoichiometry .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain bioactivity while avoiding cytotoxicity .
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for hydrophobic assays .

Q. How can researchers elucidate the mechanistic role of the 4-fluorophenylsulfonyl group in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions between the sulfonyl group and enzyme active sites (e.g., cyclooxygenase-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and entropy changes upon sulfonyl group-enzyme interaction .
  • Site-Directed Mutagenesis : Modify enzyme residues (e.g., Ser530 in COX-2) to test hydrogen bonding with the sulfonyloxy moiety .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Exothermic Reactions : Sulfonation is highly exothermic; use jacketed reactors with controlled cooling to prevent thermal degradation .
  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or acid-base extraction .
  • Regioselectivity : Fluorine’s electron-withdrawing effect may direct sulfonation; optimize pH to favor C4 over C5 substitution .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity (e.g., anti-inflammatory vs. no activity)?

  • Methodological Answer :

  • Assay Validation : Confirm compound purity (>95% by HPLC) to exclude impurities as false positives .
  • Cell Line Variability : Test across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary monocytes) to assess consistency .
  • Metabolic Stability : Evaluate hepatic microsomal degradation; rapid metabolism may explain inactivity in certain models .

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